molecular formula C28H29N5O3S B6564135 2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine CAS No. 946364-63-2

2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Cat. No. B6564135
CAS RN: 946364-63-2
M. Wt: 515.6 g/mol
InChI Key: JASDJFBCWVEMFQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a biphenyl group, a piperazine ring, a pyrimidine ring, and a methoxyphenyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the biphenyl group could be introduced through a Suzuki coupling reaction , while the piperazine ring could be formed through a reaction with a suitable diamine . The pyrimidine ring could be formed through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The biphenyl group would likely introduce a degree of rigidity into the structure, while the piperazine and pyrimidine rings could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the piperazine ring could potentially be alkylated, while the pyrimidine ring could potentially undergo substitution reactions . The methoxy group could potentially be demethylated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water . The piperazine ring could potentially form hydrogen bonds, which could influence its solubility in certain solvents .

Scientific Research Applications

Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission (AIE) refers to a photophysical phenomenon where non-luminescent molecules become brightly emissive upon aggregate formation due to restricted intramolecular motions (RIM). Unlike traditional fluorophores, AIE luminogens (AIEgens) exhibit highly efficient radiative transitions in the aggregate state. Researchers have harnessed AIEgens for practical applications, including:

Photocatalysis for Hydrogen Evolution

The compound’s unique structure makes it a potential candidate for photocatalysis. Scaled-up molecular nanojunctions based on similar molecules have demonstrated impressive sacrificial hydrogen evolution rates and high external quantum efficiency. These properties are crucial for sustainable energy applications .

Materials for Organic Electronics

Considering its electron-rich and electron-deficient moieties, this compound could contribute to organic electronic devices. Researchers have achieved over 10-fold brightness improvement in films through simple annealing, leading to enhanced OLED efficiency. Crystallization also enhances molar extinction coefficients and red-shifts absorption spectra .

Biomedical Imaging and Theranostics

AIEgens find applications in biomedical research:

Materials Science and Nanotechnology

Researchers can explore the compound’s behavior in nanoscale systems, such as self-assembly, gelation, and micelle formation. Understanding its interactions at this level could inform material design and applications .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its specific biological target .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. For example, if it shows promising activity as a drug, future research could focus on optimizing its structure for better activity and lower toxicity .

properties

IUPAC Name

N-(4-methoxyphenyl)-6-methyl-2-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3S/c1-21-20-27(30-24-10-12-25(36-2)13-11-24)31-28(29-21)32-16-18-33(19-17-32)37(34,35)26-14-8-23(9-15-26)22-6-4-3-5-7-22/h3-15,20H,16-19H2,1-2H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASDJFBCWVEMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

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